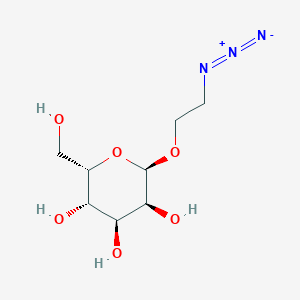

2-叠氮乙基 β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Azidoethyl beta-D-Glucopyranoside is a useful research compound. Its molecular formula is C8H15N3O6 and its molecular weight is 249.2212. The purity is usually 95%.

BenchChem offers high-quality 2-Azidoethyl beta-D-Glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azidoethyl beta-D-Glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癌细胞靶向

受癌细胞表面岩藻糖基化蛋白上调的启发,一项研究利用 2-叠氮乙基 β-D-吡喃葡萄糖苷 (GlcEtN3) 合成了用于靶向药物输送的胶束。这些胶束显示出胰腺、肺和卵巢癌细胞的摄取增加,表明它们在癌症治疗中的潜力 (Babiuch 等人,2015).

合成寡糖

研究已经采用 2-叠氮乙基 β-D-吡喃葡萄糖苷衍生物合成复杂的寡糖,证明了其在构建生物相关分子的效用。例如,已记录了它在合成具有二氧杂型间隔臂的重复支链四糖中的应用,突出了它在多糖模拟中的作用 (Amvam-Zollo 和 Sinaÿ,1986).

糖基化反应

该化合物在糖基化反应中至关重要,促进了各种糖苷键的合成。例如,它已被用于合成碳水化合物半抗原,旨在产生催化抗体,这突出了其在合成化学中的多功能性 (Thiele 和 Norberg,1998).

水凝胶形成

一项关于偶氮苯基糖衍生物在水中凝胶化过程的研究发现了一种与 2-叠氮乙基 β-D-吡喃葡萄糖苷结构相似的化合物,该化合物在非常低的浓度下形成水凝胶。这项研究表明在材料科学中的潜在应用,特别是在为各种应用设计新型水凝胶时 (Kobayashi 等人,2002).

化学合成

2-叠氮乙基 β-D-吡喃葡萄糖苷的多功能性延伸到其他复杂分子的合成,例如由 D-甘露糖合成的 1,3,4,6-四-O-乙酰-2-叠氮-2-脱氧-β-D-吡喃葡萄糖,展示了其在高效合成叠氮糖及其衍生物以用于各种生化应用中的作用 (Pavliak 和 Kováč,1991).

作用机制

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

2-Azidoethyl beta-D-Glucopyranoside is a click chemistry reagent . It contains an azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups via strain-promoted alkyne-azide cycloaddition (SPAAC) .

生化分析

Biochemical Properties

2-Azidoethyl beta-D-Glucopyranoside can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Molecular Mechanism

The molecular mechanism of 2-Azidoethyl beta-D-Glucopyranoside involves its ability to undergo click chemistry reactions. These reactions can facilitate the formation of complex structures, which could potentially interact with various biomolecules .

属性

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2/t4-,5+,6-,7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCOVRUENPCVTD-GWVFRZDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)CO)O)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693686 |

Source

|

| Record name | 2-Azidoethyl alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165331-08-8 |

Source

|

| Record name | 2-Azidoethyl alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 2-azidoethyl beta-D-glucopyranoside contribute to the biocompatibility and functionality of the synthesized polymers?

A1: 2-azidoethyl beta-D-glucopyranoside serves as a crucial component for introducing sugar moieties onto the polymeric backbone. This is achieved through a "click reaction," specifically a Cu(I)-catalyzed cycloaddition between the azide group of 2-azidoethyl beta-D-glucopyranoside and the pendant acetylene groups present in the synthesized aliphatic poly(L-lactide-co-carbonate) []. This grafting of sugar molecules imparts several beneficial properties to the resulting copolymer:

- Specific biomolecular recognition: The grafted glucopyranoside units can specifically interact with lectins, proteins that bind to specific carbohydrate structures. In this study, the modified copolymer demonstrated specific binding with Concanavalin A (Con A), a lectin known to bind glucose and mannose []. This specific interaction with biological molecules highlights the potential of these materials for applications like targeted drug delivery and biosensing.

- Low cytotoxicity: The research demonstrated that the sugar-grafted copolymers exhibited low toxicity towards L929 cells, indicating their potential for biomedical applications [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B1149491.png)

![[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149496.png)

![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B1149512.png)